molecular formula C23H19Cl2NO B12526857 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one CAS No. 666747-84-8

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one

Cat. No.: B12526857
CAS No.: 666747-84-8
M. Wt: 396.3 g/mol
InChI Key: RAERAPYSCWYQAO-UHFFFAOYSA-N
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Description

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is a compound belonging to the piperidin-4-one family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a piperidin-4-one core. Piperidin-4-one derivatives have been widely studied for their biological activities, including antitumor, antibacterial, antiviral, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the desired piperidin-4-one derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group contributes to its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

666747-84-8

Molecular Formula

C23H19Cl2NO

Molecular Weight

396.3 g/mol

IUPAC Name

2,6-bis(4-chlorophenyl)-3-phenylpiperidin-4-one

InChI

InChI=1S/C23H19Cl2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26H,14H2

InChI Key

RAERAPYSCWYQAO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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